(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid

Description

Systematic IUPAC Name and Structural Representation

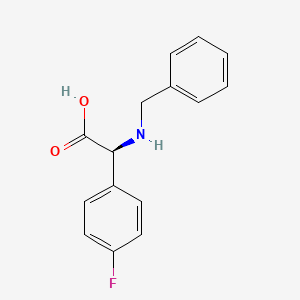

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid is the systematic IUPAC name for this compound, reflecting its stereochemical configuration and molecular architecture. The name adheres to IUPAC nomenclature rules by prioritizing functional groups and substituents alphabetically. The parent chain is acetic acid , with substituents at the central carbon atom: a benzylamino group (C₆H₅CH₂NH-) and a 4-fluorophenyl group (C₆H₄F-). The stereodescriptor (S) indicates the absolute configuration of the chiral center.

The molecular structure consists of:

- A carboxylic acid group (-COOH) attached to a central carbon.

- A benzylamino group (benzylamine derivative) bonded to the same carbon.

- A 4-fluorophenyl ring (fluorine substituent at position 4) attached to the same carbon.

Structural Representation :

O

||

O-C-NH-CH₂-C₆H₅

|

C-C₆H₄-F

(S)-configuration

The SMILES notation for this compound is OC(=O)C(NCC1=CC=CC=C1)C1=CC=C(F)C=C1 , which encodes the connectivity and stereochemistry.

Alternative Designations and Registry Numbers

The compound is recognized by multiple identifiers in chemical databases and regulatory frameworks. Below is a comparative table of its key designations:

Alternative Names :

Stereochemical Configuration and Enantiomeric Considerations

The compound is a chiral molecule due to the tetrahedral geometry of the central carbon atom, which bears four distinct substituents:

- Carboxylic acid (-COOH)

- Benzylamino (C₆H₅CH₂NH-)

- 4-fluorophenyl (C₆H₄F-)

- Hydrogen (implicit in the IUPAC name)

The (S)-configuration is determined using the Cahn-Ingold-Prelog priority rules:

- Highest priority to the carboxylic acid group (O > N > F > H).

- Second priority to the benzylamino group (N > F).

- Third priority to the 4-fluorophenyl group (F > H).

Stereochemical Implications :

- Enantiomeric Purity : The (S)-enantiomer is distinct from its (R)-counterpart, which may exhibit different biological activity or physicochemical properties.

- Chiral Intermediate : This compound serves as a precursor in asymmetric synthesis, particularly in pharmaceuticals, where enantiomer-specific interactions are critical.

- Analytical Challenges : Resolving enantiomers often requires chiral chromatography or crystallization techniques.

Properties

IUPAC Name |

(2S)-2-(benzylamino)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-8-6-12(7-9-13)14(15(18)19)17-10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMFSTPSQOLFGB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and benzylamine.

Formation of Schiff Base: The 4-fluorobenzaldehyde reacts with benzylamine to form a Schiff base under mild acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Alkylation: The amine is alkylated with a suitable alkylating agent, such as chloroacetic acid, under basic conditions to form (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid.

Industrial Production Methods

Industrial production of (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino or fluorophenyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system (CNS) disorders and cardiovascular conditions. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity and receptor interactions. Notably, it serves as an intermediate in the synthesis of aprepitant, a well-known neurokinin-1 receptor antagonist used to treat chemotherapy-induced nausea and vomiting .

Case Study: Aprepitant Synthesis

Aprepitant is synthesized using (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid as a key building block. The synthesis involves several steps:

- Alkylation : The compound is alkylated with 1,2-dihaloethane.

- Reduction : The resulting product undergoes reduction using active hydride reducing agents.

- Cyclization : The final steps involve cyclization to form aprepitant .

Organic Synthesis

Building Block for Pharmaceuticals

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid is utilized as a versatile building block in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable in drug development processes. For instance, it has been employed in the synthesis of compounds aimed at treating inflammatory diseases and pain management .

Data Table: Synthesis Routes

Industrial Applications

Specialty Chemicals Production

The compound is also used in the industrial synthesis of specialty chemicals. Its unique properties allow for the development of new materials and chemicals that have specific functionalities required in various applications. The efficiency of its synthesis processes has been improved to allow for cleaner production methods suitable for industrial-scale reactors .

Research Insights

Research has shown that (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid can act on multiple biological pathways, making it a subject of interest for further studies in pharmacology and medicinal chemistry. Its interactions with different receptors and enzymes are being explored to understand its full therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Key Observations :

- The sulfonamide group in ’s compound enhances hydrogen-bonding capacity, making it relevant in antibiotic design (e.g., cephalosporins) .

- The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability compared to the benzylamino group in the target compound .

- The hydrochloride salt in ’s compound improves aqueous solubility, advantageous for formulation .

Functional Group Variations

Key Observations :

- The hydroxy group in ’s compound lowers the pKa (~3.17), favoring ionization at physiological pH, unlike the neutral benzylamino group in the target compound .

Heterocyclic and Prodrug Derivatives

Key Observations :

Research and Application Insights

- Chiral Specificity : The (S)-enantiomer of the target compound is critical for binding to chiral biological targets, such as enzymes or receptors .

- Biological Activity : Sulfonamide derivatives () show historical relevance in antibiotics, while trifluoromethylated analogs () are explored for kinase inhibition .

Biological Activity

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid is a chiral compound that has garnered attention in both organic chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid features a benzylamino group and a fluorophenyl moiety, contributing to its unique chemical behavior. The presence of the fluorine atom enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target molecules, leading to various biological effects such as anti-inflammatory and analgesic properties.

1. Anti-inflammatory Effects

Research indicates that (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases.

2. Analgesic Properties

The compound has also been studied for its analgesic effects. Animal models have shown that it can reduce pain responses, indicating a possible role as a therapeutic agent for pain management.

3. Enzyme Inhibition

(S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid acts as an enzyme inhibitor, particularly affecting pathways involved in pain and inflammation. Its mechanism involves competitive inhibition at the active sites of specific enzymes, which could be beneficial in drug formulations aimed at modulating these pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Reduction of pain responses in animal models | |

| Enzyme inhibition | Competitive inhibition on enzyme activity |

Case Study: Analgesic Efficacy

A study conducted on rodents assessed the analgesic effects of (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid using the hot plate test. Results indicated a significant reduction in response times compared to control groups, suggesting effective pain relief mechanisms at play.

Case Study: Anti-inflammatory Mechanism

In vitro experiments involving human macrophages demonstrated that treatment with (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid led to a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This highlights its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (R)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid | Enantiomer with differing pharmacological effects | Varies from (S) variant |

| 2-(Benzylamino)-2-phenylacetic acid | Lacks fluorine atom; different reactivity | Reduced binding affinity |

| 2-(Amino)-2-(4-fluorophenyl)acetic acid | Lacks benzyl group; affects overall behavior | Different activity profile |

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(Benzylamino)-2-(4-fluorophenyl)acetic acid?

The synthesis typically involves coupling benzylamine with fluorophenyl acetic acid derivatives. For example, hydrolysis of ethyl esters using LiOH in THF/water mixtures, followed by acidification and purification via preparative HPLC, is a validated approach . Ullmann-type coupling reactions under catalytic conditions (e.g., copper catalysts) are also applicable for introducing aryl-amino groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H NMR : To confirm structural features (e.g., δ 4.06 ppm for CH2 groups in sulfonamide analogs) .

- HRMS : For molecular ion validation (e.g., [M-H]⁻ at m/z 234.0182) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., P1 space group, R = 0.050 refinement) .

Q. How is enantiomeric purity assessed during synthesis?

Chiral HPLC or capillary electrophoresis separates enantiomers. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for 4-fluoro-2-(phenylamino)benzoic acid, where hydrogen bonding patterns validated the configuration .

Q. What are the primary research applications of this compound?

It serves as a chiral building block for peptidomimetics and enzyme inhibitors. Evidence from peptide synthesis shows its utility in constructing complex derivatives for drug development . The benzylamino group enhances lipophilicity, aiding membrane permeability studies .

Q. How is purity evaluated in academic settings?

Methods include:

- HPLC : Chromatographic purity assessment.

- Melting point analysis : Reported ranges (e.g., 114–116°C) indicate consistency .

- Elemental analysis : Validates C, H, N, and F composition .

Advanced Research Questions

Q. How can low yields in coupling steps be addressed?

Optimize reaction parameters:

- Use coupling agents like DCC with DMAP in dichloromethane .

- Increase catalyst loading or adjust solvent polarity (e.g., THF/water mixtures for hydrolysis) .

- Purify via preparative HPLC to isolate high-purity products .

Q. What strategies ensure stereochemical integrity during scale-up?

- Flow chemistry : Enhances reproducibility and reduces side reactions.

- Immobilized catalysts : Improve recovery and reuse.

- In-line monitoring : Chiral HPLC tracks enantiomeric excess at critical steps .

Q. How can SAR studies elucidate the role of the 4-fluorophenyl group?

- Synthesize analogs with substituents (e.g., Cl, CH3) at the 4-position .

- Compare bioactivity (e.g., enzyme inhibition) and correlate with computational docking results (e.g., hydrogen bonding with active sites) .

Q. How are ambiguous NOE effects resolved in conformational analysis?

Q. What advanced methods address data contradictions in NMR assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.